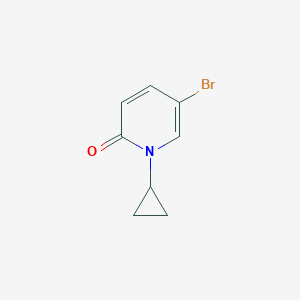

5-Bromo-1-cyclopropylpyridin-2(1H)-one

Description

5-Bromo-1-cyclopropylpyridin-2(1H)-one is a brominated pyridinone derivative with the molecular formula C₈H₈BrNO and a molecular weight of 214.07 g/mol (CAS: 1193334-67-6). It is characterized by a cyclopropyl substituent at the N1 position of the pyridinone ring, which confers unique steric and electronic properties. This compound is commercially available at 95% purity and is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

5-bromo-1-cyclopropylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-6-1-4-8(11)10(5-6)7-2-3-7/h1,4-5,7H,2-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOWYXFBNDBZTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C=CC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-cyclopropylpyridin-2(1H)-one typically involves the following steps:

Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropylation reaction, often using cyclopropyl halides and a base.

Ketone Formation: The ketone group at the 2-position can be introduced through oxidation reactions, such as using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of 5-Bromo-1-cyclopropylpyridin-2(1H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Products: Alcohol derivatives.

Substitution Products: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry:

Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology and Medicine:

Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug discovery.

Biological Probes: Used as a probe to study biological pathways and interactions.

Industry:

Material Science: Explored for its potential in the development of new materials with specific properties.

Agrochemicals: Investigated for its potential use in the development of agrochemical products.

Mechanism of Action

The mechanism of action of 5-Bromo-1-cyclopropylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Key Observations:

- In contrast, the isopropyl group (bulkier but less strained) may hinder accessibility to the pyridinone core in certain catalytic processes .

- Electronic Effects: The 3-methoxy derivative exhibits enhanced electron density at the pyridinone ring due to the electron-donating methoxy group, favoring electrophilic aromatic substitution. This contrasts with the electron-withdrawing bromine atom, which directs reactivity to specific ring positions .

- Solubility: The isopropyl analog is noted for room-temperature solubility, whereas the cyclopropyl derivative may require polar aprotic solvents due to its rigid structure .

Cross-Coupling Reactions

- Cyclopropyl Analog : The strained cyclopropyl ring may participate in ring-opening reactions under transition metal catalysis, a feature absent in isopropyl or ethyl analogs. For example, palladium-mediated coupling could yield bicyclic intermediates .

- Methyl and Ethyl Analogs : These derivatives are more commonly used in Suzuki-Miyaura couplings due to their lower steric demands and faster oxidative addition kinetics .

Structural Similarity Analysis

provides Tanimoto similarity scores (based on molecular fingerprints) for related compounds:

- 5-Bromo-1-methylpyridin-2(1H)-one : Similarity = 0.70

- 5-Bromo-1-ethylpyridin-2(1H)-one : Similarity = 0.68

- 3-Amino-5-bromopyridin-2(1H)-one: Similarity = 0.69

The cyclopropyl derivative shares lower similarity with these analogs due to its unique ring system, underscoring its distinct chemical behavior .

Biological Activity

5-Bromo-1-cyclopropylpyridin-2(1H)-one is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

5-Bromo-1-cyclopropylpyridin-2(1H)-one is characterized by a pyridine ring substituted with a bromine atom and a cyclopropyl group. Its molecular formula is , and it has a molecular weight of approximately 200.06 g/mol. The presence of the bromine atom and the cyclopropyl moiety contributes to its unique biological properties.

The biological activity of 5-Bromo-1-cyclopropylpyridin-2(1H)-one is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has shown potential as an inhibitor in several enzymatic pathways, which can modulate cellular functions.

Key Mechanisms:

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular signaling and proliferation.

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptor sites, influencing neurotransmission and other physiological processes.

Antimicrobial Properties

Research indicates that 5-Bromo-1-cyclopropylpyridin-2(1H)-one exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against viruses such as influenza and HIV. The mechanism involves interference with viral replication processes, thereby reducing viral load in infected cells.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial efficacy of 5-Bromo-1-cyclopropylpyridin-2(1H)-one.

- Methodology : The compound was tested against a panel of bacterial strains using standard disk diffusion methods.

- Results : Significant inhibition zones were observed for both Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial activity.

-

Antiviral Activity Assessment :

- Objective : To assess the antiviral effects against influenza virus.

- Methodology : In vitro assays were conducted using infected cell lines treated with varying concentrations of the compound.

- Results : A dose-dependent reduction in viral titers was recorded, demonstrating the compound's potential as an antiviral agent.

Research Findings

A summary of key research findings related to the biological activity of 5-Bromo-1-cyclopropylpyridin-2(1H)-one is presented in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.